molecular formula C24H26N2O5 B15104615 methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate

methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate

Cat. No.: B15104615
M. Wt: 422.5 g/mol
InChI Key: BBCFPCMMXHEPFN-UHFFFAOYSA-N
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Description

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents to introduce the piperazinylmethyl group at the 8-position. The final step involves esterification to form the acetate ester. The reaction conditions often include the use of dry solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group at the 2-position can be reduced to form alcohols.

    Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler analog lacking the piperazinylmethyl group.

    4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with different substituents.

    7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside: A glycoside derivative with different functional groups.

Uniqueness

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperazinylmethyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and increasing its solubility .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]chromen-3-yl]acetate

InChI

InChI=1S/C24H26N2O5/c1-16-18-8-9-21(27)20(23(18)31-24(29)19(16)14-22(28)30-2)15-25-10-12-26(13-11-25)17-6-4-3-5-7-17/h3-9,27H,10-15H2,1-2H3

InChI Key

BBCFPCMMXHEPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4)O)CC(=O)OC

Origin of Product

United States

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